molecular formula C3H5N3O3S B11770481 3-(Methylsulfonyl)-1,2,4-oxadiazol-5(2H)-imine CAS No. 55864-41-0

3-(Methylsulfonyl)-1,2,4-oxadiazol-5(2H)-imine

Cat. No.: B11770481
CAS No.: 55864-41-0
M. Wt: 163.16 g/mol
InChI Key: YYYSOQGDCICFGU-UHFFFAOYSA-N
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Description

3-(Methylsulfonyl)-1,2,4-oxadiazol-5(2H)-imine is a heterocyclic compound that contains a sulfonyl group and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfonyl)-1,2,4-oxadiazol-5(2H)-imine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a sulfonyl hydrazide with a nitrile oxide, leading to the formation of the oxadiazole ring. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfonyl)-1,2,4-oxadiazol-5(2H)-imine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted oxadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Methylsulfonyl)-1,2,4-oxadiazol-5(2H)-imine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Methylsulfonyl)-1,2,4-oxadiazol-5(2H)-imine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-(Methylsulfonyl)-2H-chromen-2-one: Another compound with a sulfonyl group and a heterocyclic ring.

    Methylisothiazolinone: Contains a sulfonyl group and is used as a biocide.

Uniqueness

3-(Methylsulfonyl)-1,2,4-oxadiazol-5(2H)-imine is unique due to its specific oxadiazole ring structure combined with a sulfonyl group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

55864-41-0

Molecular Formula

C3H5N3O3S

Molecular Weight

163.16 g/mol

IUPAC Name

3-methylsulfonyl-1,2,4-oxadiazol-5-amine

InChI

InChI=1S/C3H5N3O3S/c1-10(7,8)3-5-2(4)9-6-3/h1H3,(H2,4,5,6)

InChI Key

YYYSOQGDCICFGU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NOC(=N1)N

Origin of Product

United States

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